Ethyl 4,5-dimethoxy-2-methylbenzoate
Description
Ethyl 4,5-dimethoxy-2-methylbenzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position, with methoxy groups at the 4- and 5-positions and a methyl substituent at the 2-position of the aromatic ring. The molecular formula can be inferred as C₁₂H₁₆O₄ (based on the methyl ester analog, mthis compound, which has the formula C₁₁H₁₄O₄ ). Such esters are commonly used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their tunable electronic and steric properties .
Properties
IUPAC Name |
ethyl 4,5-dimethoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-5-16-12(13)9-7-11(15-4)10(14-3)6-8(9)2/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYJRHHBILHEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680231 | |
| Record name | Ethyl 4,5-dimethoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-83-7 | |
| Record name | Ethyl 4,5-dimethoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dimethoxy-2-methylbenzoate can be synthesized through the esterification of 4,5-dimethoxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethoxy-2-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4,5-dimethoxy-2-methylbenzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Hydrolysis: 4,5-dimethoxy-2-methylbenzoic acid and ethanol.
Reduction: 4,5-dimethoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-dimethoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethoxy-2-methylbenzoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The methoxy groups can influence the electronic properties of the aromatic ring, affecting its reactivity in substitution reactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally related to ethyl 4,5-dimethoxy-2-methylbenzoate, differing in substituents or ester groups. These variations significantly impact their physical, chemical, and functional properties.
Mthis compound (CAS 50525-09-2)
- Molecular Formula : C₁₁H₁₄O₄
- Molecular Weight : 210.23 g/mol
- Key Differences :
Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Key Differences: Lacks the 4,5-dimethoxy and 2-methyl substituents, resulting in simpler electronic structure and lower steric hindrance. Documented solubility in ethanol and detailed spectroscopic data (IR, NMR, MS) provide a benchmark for analyzing substituted benzoates .
Ethyl 2-Methoxy-4,5-Dimethylbenzoate (CAS 1803819-64-8)
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- Key Differences :
Methyl 2-Amino-4,5-Dimethoxybenzoate
- Molecular Formula: C₁₀H₁₃NO₄
- Molecular Weight : 211.21 g/mol
- Key Differences: The amino group at the 2-position introduces nucleophilic character, making it reactive in coupling reactions.
Methyl 4,5-Dimethoxy-2-Nitrobenzoate (CAS 26791-93-5)
- Molecular Formula: C₁₀H₁₁NO₇
- Molecular Weight : 257.20 g/mol
- Key Differences :
Data Table: Comparative Analysis of Structural Analogs
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